3,5-Dimethylbenzoyl chloride
Description
Significance as a Chemical Intermediate in Advanced Organic Synthesis
3,5-Dimethylbenzoyl chloride serves as a crucial intermediate in a variety of advanced organic synthesis applications. google.com Its primary utility lies in its function as an acylating agent, where the 3,5-dimethylbenzoyl moiety is introduced into a target molecule. This reactivity is fundamental to the production of a wide array of specialized chemicals. nbinno.com
In the pharmaceutical sector, this compound is a key precursor in the synthesis of various active pharmaceutical ingredients (APIs). dataintelo.com Research has demonstrated its use in the development of glycogen (B147801) phosphorylase inhibitors, which are investigated for their potential in managing blood glucose levels. Furthermore, derivatives of this compound are being explored in medicinal chemistry for their potential antitumor and analgesic properties. smolecule.com
The agrochemical industry also relies on this compound as an essential intermediate for the production of modern pesticides. dataintelo.com Notably, it is a building block for insecticides such as tebufenozide (B1682728) and methoxyfenozide (B170004). google.compatsnap.com Beyond these applications, the compound is utilized in the synthesis of photosensitive materials, which are critical in technologies like photolithography. google.com The versatility of this compound continues to make it a subject of interest for creating novel compounds with specific functionalities.
Historical Context of Benzoyl Chloride Chemistry Research
The study of benzoyl chloride and its derivatives is built upon a long history of organic chemistry research. The initial synthesis of benzoyl chloride in the 19th century marked a significant advancement, providing chemists with a highly reactive and versatile reagent. Early methods involved the reaction of benzoic acid with phosphorus pentachloride. This discovery opened the door to a wide range of chemical transformations, fundamentally shaping the field of organic synthesis.
Over the years, research has led to more efficient and scalable methods for producing benzoyl chlorides. The development of processes using reagents like thionyl chloride has become standard in both laboratory and industrial settings. The historical evolution of benzoyl chloride chemistry has been driven by the continuous demand for its derivatives in various industries, including dyes, perfumes, pharmaceuticals, and polymers. This foundational work has paved the way for the investigation and application of more complex derivatives like this compound.
Scope of Contemporary Academic Investigations on this compound
Current academic research on this compound is multifaceted, primarily focusing on its application in the synthesis of novel organic compounds and the optimization of its own production. google.compatsnap.com Scientific investigations are actively exploring its use as a building block for new molecules with potential biological activity. The synthesis of new derivatives for pharmaceutical and agrochemical screening is a significant area of study. dataintelo.com
A notable aspect of contemporary research is the refinement of the synthesis process for this compound itself. Studies have focused on optimizing reaction conditions, such as temperature, reaction time, and the molar ratio of reactants, to improve yield and purity while minimizing byproducts and energy consumption. google.comgoogle.com For instance, research has detailed staged reaction methods and the use of ultrasonic conditions to enhance the efficiency of the synthesis from 3,5-dimethylbenzoic acid and thionyl chloride. google.compatsnap.com These investigations aim to develop more sustainable and cost-effective manufacturing processes.
Chemical Compound Information
| Compound Name |
| This compound |
| 3,5-dimethylbenzoic acid |
| 4-chloro-3,5-dimethylbenzoyl chloride |
| Benzoic acid |
| Benzoyl chloride |
| Methoxyfenozide |
| Phosphorus pentachloride |
| Tebufenozide |
| Thionyl chloride |
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO | nih.gov |
| Molecular Weight | 168.62 g/mol | nih.gov |
| Appearance | Clear to pale yellow liquid | tcichemicals.com |
| Density | 1.14 g/cm³ | sigmaaldrich.com |
| Boiling Point | 235-240 °C | nbinno.com |
| CAS Number | 6613-44-1 | nih.gov |
Spectroscopic Data of this compound
| Technique | Data Highlights | Source |
| ¹H NMR | Spectra available from various sources. | nih.gov |
| FTIR | Spectra available, typically showing a strong carbonyl (C=O) stretch. | nih.gov |
| Mass Spectrometry | Data available for molecular weight confirmation. | chemicalbook.com |
Synthesis of this compound: Representative Research Findings
| Starting Material | Reagent | Key Conditions | Yield | Source |
| 3,5-Dimethylbenzoic acid | Thionyl chloride | Staged reaction with controlled heating and reflux. | >98.5% | google.com |
| 3,5-Dimethylbenzoic acid | Thionyl chloride | Ultrasonic conditions, reflux. | 99.12% | patsnap.com |
| 3,5-Dimethylbenzoic acid | Thionyl chloride | Stepwise temperature increase and reflux. | >98% | google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIOBDJEKDUUCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064420 | |
| Record name | Benzoyl chloride, 3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6613-44-1 | |
| Record name | 3,5-Dimethylbenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6613-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl chloride, 3,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006613441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl chloride, 3,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoyl chloride, 3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethylbenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.228 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-Dimethylbenzoyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3,5 Dimethylbenzoyl Chloride
Established Synthetic Routes and Mechanistic Considerations
The most common and well-established method for synthesizing 3,5-dimethylbenzoyl chloride is through the chlorination of 3,5-dimethylbenzoic acid. Thionyl chloride (SOCl₂) is the preferred reagent for this transformation due to its reliability and the straightforward nature of the reaction. guidechem.com
Carboxylic Acid Chlorination with Thionyl Chloride
The reaction between 3,5-dimethylbenzoic acid and thionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This is followed by an intramolecular or intermolecular attack by the chloride ion on the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate results in the formation of this compound, with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl) being liberated. libretexts.orgmasterorganicchemistry.comlibretexts.orgyoutube.com The evolution of these gases helps to drive the reaction to completion.
Optimization of Reaction Conditions for Purity and Yield
The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include the molar ratio of reactants, temperature, and reaction time. An excess of thionyl chloride is typically used to ensure complete conversion of the carboxylic acid and to serve as a solvent for the reaction, thus eliminating the need for additional organic solvents. google.com The reaction is often carried out under reflux conditions to ensure a sufficient reaction rate. guidechem.com Following the reaction, the excess thionyl chloride is typically removed by distillation to yield the final product. google.com
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound
| Molar Ratio (Acid:SOCl₂) | Temperature (°C) | Reaction Time (h) | Purity (%) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1:2.4 | 35 → 50 → Reflux | 3.5 | 99.91 | 98.71 | google.com |
| 1:2.2 | 35 → 50 → Reflux | 4.0 | 99.90 | 98.58 | google.com |
| 1:2.3 | 35 → 50 → Reflux | 4.0 | 99.92 | 98.64 | google.com |
| 1:5 | 30 → 65 → Reflux | 4.5 | 99.60 | 98.55 | google.com |
| 1:5 | 40 → 65 → Reflux | 4.5 | 99.70 | 97.35 | google.com |
Advanced Synthetic Approaches and Process Intensification
Staged Reaction Protocols for High Purity Synthesis
A significant advancement in the synthesis of high-purity this compound involves the implementation of staged reaction protocols. google.com This approach divides the reaction into distinct phases, each with specific temperature and time parameters. A typical staged protocol includes an initial insulation reaction at a lower temperature, followed by a gradual heating phase, and concluding with a reflux period. google.com This meticulous temperature control helps to minimize the formation of impurities and ensures a more complete reaction, leading to product purities exceeding 99.8% and yields greater than 98.5%. google.com
Table 2: Example of a Staged Reaction Protocol
| Stage | Temperature (°C) | Heating Rate (°C/min) | Duration (h) |
|---|---|---|---|
| Insulation Reaction | 35 | - | 1.0 |
| Heating Reaction 1 | 35 → 45 | 0.5 | 0.5 |
| Heating Reaction 2 | 45 → 50 | 1.0 | 0.5 |
| Reflux Reaction | Reflux | - | 2.0-3.0 |
Data sourced from a patented method for preparing high-purity this compound. google.com
Another process intensification technique that has been applied to this synthesis is the use of ultrasonic irradiation. patsnap.com The application of ultrasound can enhance the reaction rate, leading to shorter reaction times and potentially higher yields. This method often involves an initial reaction period under ultrasonic conditions at a controlled temperature, followed by a reflux period to complete the reaction. patsnap.com
Exploration of Catalytic Synthesis Methods
While the reaction between carboxylic acids and thionyl chloride can proceed without a catalyst, the use of catalysts can significantly increase the reaction rate. For the synthesis of acyl chlorides in general, N,N-dimethylformamide (DMF) is a commonly used catalyst. google.com The catalytic cycle is believed to involve the formation of a Vilsmeier-type intermediate from the reaction of DMF and the chlorinating agent, which is a more potent acylating agent.
In the context of producing this compound, some methods have reported the use of a DMF catalyst in conjunction with thionyl chloride, particularly when an organic solvent such as toluene (B28343) is employed. google.com More recent research into the chlorination of aromatic carboxylic acids has also highlighted the effectiveness of Brønsted acids as catalysts for the reaction with thionyl chloride. This approach offers a potentially cheaper alternative to traditional catalytic methods.
Green Chemistry Principles and Sustainable Production Research
The synthesis of this compound has also been examined through the lens of green chemistry, aiming to develop more environmentally benign and sustainable processes. A key aspect of this is the use of thionyl chloride not only as a chlorinating agent but also as a solvent. google.compatsnap.com This approach eliminates the need for additional organic solvents like toluene, which reduces material usage and avoids the energy-intensive step of solvent recovery. google.com
Furthermore, the gaseous byproducts of the reaction, sulfur dioxide and hydrogen chloride, can be captured and recycled. For instance, hydrogen chloride can be absorbed in water, while sulfur dioxide can be dried, compressed, and reused in the production of thionyl chloride, contributing to a circular economy. google.com These strategies align with the principles of atom economy and waste prevention, which are central to green chemistry. The development of staged reaction protocols that reduce the required excess of thionyl chloride also contributes to a greener process by minimizing waste and reducing production costs. google.com
Development of Biocatalytic Processes for Synthesis
Currently, there is a notable absence of established and widely documented biocatalytic processes for the synthesis of this compound in publicly available scientific literature and patent databases. The chemical synthesis from 3,5-dimethylbenzoic acid using chlorinating agents like thionyl chloride remains the conventional and predominant method for both laboratory and industrial-scale production.
The development of enzymatic or microbial-based synthetic routes for acyl chlorides is generally challenging due to the high reactivity and hydrolytic instability of the acid chloride functional group in aqueous environments, which are the typical media for biocatalytic reactions. While enzymes are increasingly used in various chemical transformations, their application in the direct production of highly reactive compounds such as this compound is not yet a mature field of research. Future advancements in enzyme engineering and non-aqueous enzymology may eventually lead to viable biocatalytic pathways.
Adoption of Sustainable Production Processes and Reduced Waste
In response to the growing demand for greener chemical manufacturing, research has been directed towards making the conventional synthesis of this compound more sustainable by improving efficiency and minimizing waste. These efforts primarily focus on the optimization of the reaction between 3,5-dimethylbenzoic acid and thionyl chloride.
Key advancements in this area include the implementation of staged reaction protocols, the recovery and recycling of excess reagents, and the use of solvent-free conditions. Such strategies not only reduce the environmental footprint of the manufacturing process but also enhance its economic viability by lowering production costs and increasing equipment productivity.
One patented method highlights a staged reaction approach that carefully controls the temperature at different phases of the process. This method involves an initial heat-insulating reaction, followed by a heating phase with a controlled temperature ramp, and finally a refluxing reaction. This meticulous temperature management leads to a high-purity product with a chromatographic content of over 99.8%, thereby eliminating the need for further purification steps. A significant advantage of this process is the reduction in the consumption of thionyl chloride, which is used both as a chlorinating agent and as a solvent, and the subsequent recovery of the excess thionyl chloride by distillation.
| Reaction Stage | Temperature | Duration | Heating Rate |
|---|---|---|---|
| Heat-insulating reaction | Below 35°C | 1 hour | N/A |
| Heating reaction (Phase 1) | Up to 45°C | 0.5 hours | 0.5°C/min |
| Heating reaction (Phase 2) | Up to 50°C | 0.5 hours | 1°C/min |
| Refluxing reaction | Reflux | 2-3 hours | N/A |
| Initial Reaction Temperature | Initial Reaction Time | Reflux Time | Product Yield |
|---|---|---|---|
| 40°C | 1.5 hours | 1.5 hours | 99.25% |
| 50°C | 0.5 hours | 2 hours | 98.75% |
| 30°C | 2 hours | 1 hour | 99.12% |
Furthermore, a patented synthetic method emphasizes a multi-step heating process without the use of an additional organic solvent, which avoids energy-intensive recycling and material loss. This process involves a series of controlled heating and reaction steps, leading to a high-purity product and a significant reduction in the amount of thionyl chloride required. The avoidance of solvents like toluene, which are mentioned in other conventional methods, further enhances the green credentials of this approach.
These advancements collectively demonstrate a clear trend towards the adoption of more sustainable practices in the production of this compound, focusing on waste reduction through process optimization and reagent recycling.
Reactivity and Reaction Mechanisms of 3,5 Dimethylbenzoyl Chloride
Nucleophilic Acyl Substitution Reactions
3,5-Dimethylbenzoyl chloride, as a typical aromatic acyl chloride, readily undergoes nucleophilic acyl substitution. The high electrophilicity of its carbonyl carbon, enhanced by the electron-withdrawing nature of the chlorine atom, makes it a prime substrate for attack by various nucleophiles. This class of reaction is fundamental to its role as a synthetic intermediate, enabling the formation of new carbon-heteroatom bonds, particularly carbon-nitrogen and carbon-oxygen bonds. masterorganicchemistry.com The general mechanism involves a two-step process: nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. masterorganicchemistry.compearson.com
The reaction of this compound with primary or secondary amines, a process known as aminolysis, is a direct and efficient method for the synthesis of N-substituted 3,5-dimethylbenzamides. This reaction proceeds via the nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon. pearson.com The reaction is typically rapid and often exothermic.
A second equivalent of the amine or a different base is generally required to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. youtube.com
Reaction Example: Synthesis of N-(4,6-dimethyl-pyridin-2-yl)-3,5-dimethyl-benzamide
| Reactant 1 | Reactant 2 | Reagent/Solvent | Conditions | Product | Yield |
| This compound | 4,6-dimethyl-pyridin-2-ylamine | Triethylamine (B128534) / 1,2-dichloro-ethane | 3 hours at 60 °C | N-(4,6-dimethyl-pyridin-2-yl)-3,5-dimethyl-benzamide | 89% |
This data is sourced from reference guidechem.com.
The mechanism involves the initial attack of the amine on the acyl chloride, followed by the collapse of the tetrahedral intermediate to expel the chloride ion. pearson.com The presence of a non-nucleophilic base like triethylamine ensures the reaction proceeds to completion by scavenging the generated HCl. guidechem.com
Esterification using this compound can be achieved by reacting it with alcohols or phenols. This reaction also follows the nucleophilic acyl substitution pathway. The reaction with alcohols is often vigorous at room temperature, producing the corresponding ester and hydrogen chloride gas. chemguide.co.uk
Phenols, being less nucleophilic than alcohols, react more slowly. Their reactivity can be enhanced by converting them into their corresponding phenoxide ions using a base like sodium hydroxide. The resulting phenoxide is a much more potent nucleophile and reacts more readily with the acyl chloride. chemguide.co.uk For example, phenol (B47542) can be converted to sodium phenoxide, which is then shaken with benzoyl chloride for an extended period to form phenyl benzoate. chemguide.co.uk A similar approach is applicable for the synthesis of 3,5-dimethylbenzoyl esters from various phenols.
Electrophilic Aromatic Substitution Reactions of the Dimethylbenzoyl Moiety
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, although its reactivity is governed by the combined influence of its substituents. The two methyl groups at positions 3 and 5 are activating groups that direct incoming electrophiles to the ortho and para positions relative to themselves (i.e., positions 2, 4, and 6). minia.edu.eg Conversely, the acyl chloride group at position 1 is a deactivating group, directing incoming electrophiles to the meta position (positions 3 and 5, which are already substituted). minia.edu.eg
The net effect is that the activating, ortho, para-directing influence of the two methyl groups dominates. Therefore, electrophilic substitution on the 3,5-dimethylbenzoyl moiety is expected to occur at the positions most activated by the methyl groups: C2, C4, and C6. However, the deactivating nature of the acyl chloride group means that the reaction conditions required would likely be harsher than those needed for a more activated ring like m-xylene. It is important to note that strongly deactivating groups can inhibit certain electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation and acylation. minia.edu.egmasterorganicchemistry.com
Solvolysis Kinetics and Mechanistic Pathways
The solvolysis of benzoyl chlorides, including substituted derivatives like this compound, involves a spectrum of mechanisms ranging from a bimolecular addition-elimination pathway (SN2-like) to a unimolecular ionization pathway (SN1-like). nih.govresearchgate.net The dominant pathway is highly dependent on the substituents on the aromatic ring and the properties of the solvent. nih.govresearchgate.net
In weakly nucleophilic but highly ionizing solvents, such as 97% hexafluoroisopropanol-water (97H), the solvolysis of benzoyl chlorides can proceed through a cationic reaction channel. nih.govresearchgate.net This pathway involves the formation of a benzoyl cation (an acylium ion) intermediate in the rate-determining step, characteristic of an SN1 mechanism. nih.gov The presence of electron-donating groups on the benzoyl chloride substrate stabilizes this cationic intermediate, favoring the ionization pathway. researchgate.net
Studies have demonstrated that this cationic intermediate can be trapped. For instance, in the solvolysis of p-substituted benzoyl chlorides in hexafluoroisopropanol, a benzoyl cation intermediate was successfully trapped via a Friedel-Crafts reaction with 1,3,5-trimethoxybenzene. nih.govresearchgate.netnih.gov Given that the two methyl groups of this compound are electron-donating, its solvolysis in such weakly nucleophilic media would be expected to have a significant, if not dominant, cationic component.
The mechanism of benzoyl chloride solvolysis is sensitive to both electronic effects of the ring substituents and the nucleophilicity and ionizing power of the solvent. researchgate.net
Substituent Effects : Electron-donating groups, such as the methyl groups in this compound, facilitate the ionization (SN1-like) pathway by stabilizing the positive charge of the acylium ion intermediate. Conversely, electron-withdrawing groups, like a nitro group, disfavor this pathway and promote the bimolecular addition-elimination (SN2-like) mechanism where the solvent acts as a nucleophile in the rate-determining step. nih.govresearchgate.net
Solvent Effects : The balance between the two mechanistic pathways can be shifted by changing the solvent composition. nih.gov
Highly Ionizing, Weakly Nucleophilic Solvents (e.g., fluorinated alcohols like HFIP) promote the SN1-like pathway by stabilizing the formation of the acylium ion intermediate. nih.govresearchgate.net
More Nucleophilic Solvents favor the SN2-like addition-elimination pathway, where the solvent molecule directly attacks the carbonyl carbon. nih.gov
Correlation analysis using the extended Grunwald-Winstein equation has been instrumental in quantifying the contributions of both the cationic and addition-elimination channels for the solvolysis of a single substrate as solvent properties are varied. nih.gov For benzoyl chloride derivatives, a change in mechanism can be observed as substituents or solvents are systematically altered. researchgate.net
Hammett Correlation Analysis in Reaction Rate Studies
The Hammett equation is a valuable tool in physical organic chemistry for quantifying the influence of substituents on the reactivity of aromatic compounds. wikipedia.org It provides a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. libretexts.org The equation is expressed as:
log(k/k₀) = σρ
Where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent and quantifies its electronic effect (inductive and resonance). utexas.edu
ρ (rho) is the reaction constant, which is characteristic of a given reaction and its mechanism, indicating the sensitivity of the reaction to substituent effects. wikipedia.org
In the case of this compound, the two methyl groups are in the meta positions relative to the benzoyl chloride group. The Hammett substituent constant for a single meta-methyl group (σ_m-CH₃) is -0.07. cambridge.org Methyl groups are considered electron-donating through an inductive effect. utexas.edu Assuming the additivity of substituent effects, the combined sigma value (Σσ) for the 3,5-dimethyl substitution is approximately -0.14 (-0.07 + -0.07).
Studies on the alcoholysis and hydrolysis of various substituted benzoyl chlorides have shown that these reactions are well-described by the Hammett equation. nih.govuni.edu For reactions like nucleophilic acyl substitution, a positive ρ value is typically observed. chegg.com For instance, the hydrolysis of substituted benzoyl chlorides has a reported ρ value of +0.8. viu.ca A positive ρ value signifies that the reaction rate is accelerated by electron-withdrawing groups (which have positive σ values) and slowed by electron-donating groups (which have negative σ values). wikipedia.org This is consistent with a reaction mechanism where a negative charge builds up in the transition state, such as the formation of a tetrahedral intermediate during nucleophilic attack on the carbonyl carbon. Electron-withdrawing groups help to stabilize this developing negative charge, thus increasing the reaction rate.
Given that this compound has a negative combined σ value (Σσ ≈ -0.14), the Hammett equation predicts that it will react more slowly in nucleophilic acyl substitution reactions (with ρ > 0) than unsubstituted benzoyl chloride. The electron-donating nature of the two methyl groups increases the electron density at the carbonyl carbon, making it a less potent electrophile for an incoming nucleophile and destabilizing the negatively charged transition state.
Table 1: Hammett Substituent Constants (σ)
| Substituent | Position | σ Value |
|---|---|---|
| -CH₃ | meta | -0.07 |
Transition Metal-Catalyzed Coupling Reactions
This compound serves as a valuable substrate in various transition metal-catalyzed cross-coupling reactions. These reactions leverage the reactivity of the acyl chloride functional group to form new carbon-carbon bonds, a fundamental transformation in modern organic synthesis. While palladium is widely used for such transformations, rhodium catalysts offer unique reactivity pathways. nsf.govnih.gov
Rhodium(I)-Catalyzed Direct Arylation Reactions
Rhodium(I) complexes have been shown to effectively catalyze the direct arylation of heterocyclic compounds using acyl chlorides as the arylating agent. This process typically involves a decarbonylative mechanism, where the rhodium catalyst promotes the extrusion of carbon monoxide (CO) from the acyl chloride, generating an aryl-rhodium intermediate that then participates in the C-H activation and coupling sequence.
A specific example of this reactivity involves the reaction of this compound with quinoline (B57606). nih.gov In a reaction catalyzed by a Rh(I) complex, this compound successfully arylates quinoline at the C2 position to produce 2-(3,5-dimethylphenyl)quinoline.
Quinoline + this compound --(Rh(I) catalyst)--> 2-(3,5-Dimethylphenyl)quinoline + CO + HCl
This reaction demonstrates the utility of this compound as a stable and effective source of the 3,5-dimethylphenyl (or m-xylyl) group in C-H functionalization reactions. The process is driven by the formation of stable products and the irreversible loss of carbon monoxide.
Table 2: Rh(I)-Catalyzed Direct Arylation of Quinoline
| Arylating Agent | Heterocycle | Product | Yield |
|---|
Reaction Conditions: Toluene (B28343) solvent, 175 °C, 24 h. nih.gov
Applications in Advanced Organic Synthesis and Materials Science
Role as an Intermediate in Pharmaceutical and Agrochemical Synthesis
3,5-Dimethylbenzoyl chloride is a pivotal intermediate in the synthesis of a variety of fine chemicals, particularly within the pharmaceutical and agrochemical sectors. nbinno.comguidechem.comshreesulphuric.com Its utility stems from its nature as a reactive acylating agent, enabling the introduction of the 3,5-dimethylbenzoyl moiety into larger, more complex molecules. guidechem.com This structural component is crucial for the biological activity of several commercially significant products.
The compound is an important intermediate in the production of various agrochemicals. nbinno.comfengmuchem.com It is particularly noted for its role in synthesizing modern insecticides. fengmuchem.com The structural framework provided by this compound is integral to the efficacy of these agricultural products in controlling pest populations.
The significance of this compound as a precursor is exemplified in the synthesis of specific, high-value agrochemicals and potential therapeutic agents.
Tebufenozide (B1682728): This compound is a diacylhydrazine insecticide that functions as an ecdysone (B1671078) agonist, inducing premature molting in lepidopteran pests. wikipedia.orgnih.gov The synthesis of Tebufenozide involves the 3,5-dimethylbenzoyl group. nih.gov
Methoxyfenozide (B170004): Another important insecticide from the diacylhydrazine class, Methoxyfenozide, also utilizes this compound as a key intermediate in its synthesis. google.comchemicalbook.comgoogle.com The process typically involves reacting N-(3-methoxy-2-methyl-benzoyl)-N-tert-butyl hydrazine (B178648) with this compound. google.com
Glycogen (B147801) Phosphorylase Inhibitors: In the realm of pharmaceuticals, derivatives of this compound have been investigated as potential treatments for type 2 diabetes. Specifically, the compound N-(3,5-dimethyl-Benzoyl)-N'-(β-D-glucopyranosyl)urea has been identified as a glycogen phosphorylase inhibitor. nih.govnih.gov Glycogen phosphorylase is an enzyme that plays a key role in glucose production in the liver, making its inhibition a target for controlling blood sugar levels. nih.gov
| Biologically Active Molecule | Class | Application | Role of 3,5-Dimethylbenzoyl moiety |
| Tebufenozide | Diacylhydrazine Insecticide | Agrochemical (Pest Control) | Essential structural component for ecdysone receptor agonism. wikipedia.orgnih.gov |
| Methoxyfenozide | Diacylhydrazine Insecticide | Agrochemical (Pest Control) | Key part of the molecule's structure, synthesized from this compound. google.comchemicalbook.comgoogle.com |
| N-(3,5-dimethyl-Benzoyl)-N'-(β-D-glucopyranosyl)urea | Glycogen Phosphorylase Inhibitor | Pharmaceutical (Potential antidiabetic agent) | Forms the core structure responsible for inhibiting the glycogen phosphorylase enzyme. nih.govnih.gov |
Derivatization for Functional Materials and Polymers
The utility of this compound extends beyond biologically active molecules into the field of materials science. Its derivatives are instrumental in creating specialized polymers and functional materials, particularly for separation sciences.
One of the most significant applications of this compound derivatives is in the development of Chiral Stationary Phases (CSPs) for high-performance liquid chromatography (HPLC). nih.gov Enantioseparation, the separation of mirror-image stereoisomers (enantiomers), is critical in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological effects.
Polysaccharide derivatives, particularly those of cellulose (B213188) and amylose, when functionalized with 3,5-dimethylphenylcarbamate groups, have proven to be highly effective and versatile CSPs. nih.gov These CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate), are among the most successful and widely used for both analytical and preparative chiral separations. nih.gov The 3,5-dimethylphenyl substituent provides the necessary steric and electronic environment to achieve high levels of chiral recognition, leading to excellent separation of a wide range of racemic compounds. nih.gov
| Polysaccharide Backbone | Derivatizing Agent | Resulting CSP | Application |
| Cellulose | 3,5-Dimethylphenyl isocyanate | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad-spectrum enantioseparation in HPLC. nih.gov |
| Amylose | 3,5-Dimethylphenyl isocyanate | Amylose tris(3,5-dimethylphenylcarbamate) | High enantiorecognition performance in chiral chromatography. nih.gov |
| Chitosan | 3,5-Dimethylphenyl isocyanate | Chitosan bis(3,5-dimethylphenylcarbamate) derivatives | Enantioseparation of various chiral compounds. |
| β-Cyclodextrin | 3,5-Dimethylphenyl isocyanate | 3,5-Dimethyl phenylcarbamoylated β-cyclodextrin | Chiral separation with combined recognition mechanisms. researchgate.net |
The reaction of this compound or its related isocyanate with cellulose and other polysaccharides leads to the formation of stable, modified polymers. These modifications are typically carried out in homogeneous solutions, often using ionic liquids as solvents to dissolve the cellulose. The resulting cellulose derivatives, bearing the 3,5-dimethylbenzoyl groups, exhibit altered solubility and thermal properties, and form the basis for the chiral stationary phases discussed previously. The degree of substitution of the hydroxyl groups on the polysaccharide backbone with the 3,5-dimethylbenzoyl moiety can be controlled to fine-tune the material's properties for specific applications.
Synthesis of Coordination Compounds and Ligands
This compound is a valuable precursor for the synthesis of bespoke ligands designed for coordination chemistry. Its reactive acyl chloride group allows for the straightforward introduction of the 3,5-dimethylbenzoyl moiety into molecules containing nucleophilic groups, such as amines and hydrazines. This reaction pathway is crucial for creating complex organic structures capable of chelating metal ions. The resulting ligands, often multidentate, can form stable complexes with a variety of transition metals.
The derivatization of compounds with the 3,5-dimethylbenzoyl group can influence the electronic and steric properties of the final ligand. This, in turn, affects the coordination geometry, stability, and reactivity of the resulting metal complexes. For instance, the reaction of this compound with amine-containing heterocyclic compounds can yield potential N,N-bidentate ligands. A specific example is the synthesis of N-(4,6-dimethyl-pyridin-2-yl)-3,5-dimethyl-benzamide, produced by reacting this compound with 4,6-dimethyl-pyridin-2-ylamine. guidechem.com Such molecules, which contain multiple nitrogen donor atoms, are of significant interest in the development of new catalysts, sensors, and materials with unique photophysical properties.
Furthermore, the reaction of this compound with hydrazine and its derivatives produces hydrazides. guidechem.com These hydrazide structures are well-established as versatile ligands that can coordinate to metal ions in several modes, leading to the formation of mononuclear or polynuclear complexes with interesting magnetic and structural characteristics.
| Reactant | Resulting Functional Group/Molecule | Potential Ligand Type | Significance in Coordination Chemistry |
|---|---|---|---|
| Amines (e.g., 4,6-dimethyl-pyridin-2-ylamine) | Amide (e.g., N-(4,6-dimethyl-pyridin-2-yl)-3,5-dimethyl-benzamide) guidechem.com | N,N-Bidentate | Forms stable chelate rings with metal ions; useful in catalysis and materials science. |
| Hydrazine/Hydrazide derivatives | Hydrazide | Monodentate or Bidentate (via N and O atoms) | Versatile building blocks for constructing polynuclear metal complexes and metal-organic frameworks (MOFs). |
Applications in Dye and Pigment Production
This compound serves as an important intermediate in the manufacturing of dyes and photosensitive materials. google.compatsnap.comgoogle.com The 3,5-dimethylbenzoyl structural unit can be incorporated into larger molecular systems to modify their chromophoric and material properties. As a versatile acylating agent, it is used to connect different parts of a dye molecule or to introduce a functional group that enhances the performance of the final product. nbinno.com
In the synthesis of certain dyes, the compound can be used to impart desirable characteristics such as improved lightfastness, thermal stability, or solubility in specific media. The presence of the dimethyl-substituted benzene (B151609) ring can influence the final color and dyeing properties of the product. shreesulphuric.com Although specific, widely commercialized dyes derived directly from this compound are not extensively documented in publicly available literature, its role as a key building block is acknowledged in the fine chemical industry. google.comshreesulphuric.com Its application extends to the production of photosensitive materials, where the incorporation of the 3,5-dimethylbenzoyl group can affect the material's response to light. patsnap.comgoogle.com
| Industry Sector | Role of this compound | Potential Function of the 3,5-Dimethylbenzoyl Moiety | Example Application Area |
|---|---|---|---|
| Dye Production | Key Intermediate nbinno.comshreesulphuric.com | Modify chromophore properties, improve stability, and control solubility. | Synthesis of specialty dyes for various substrates. |
| Pigment Production | Precursor/Intermediate | Enhance thermal stability and lightfastness of the pigment molecule. | Development of high-performance organic pigments. |
| Photosensitive Materials | Intermediate patsnap.comgoogle.com | Forms part of the photoactive molecule, influencing light absorption and reactivity. | Manufacturing of materials for printing plates and photoresists. |
Contributions to Specialty Chemical Production
The utility of this compound is prominent in the production of various specialty chemicals, particularly within the agrochemical and pharmaceutical sectors. nbinno.comshreesulphuric.com Its high reactivity makes it an ideal intermediate for multi-step syntheses where the introduction of a dimethylbenzoyl group is required. nbinno.com
A significant application of this compound is its role as a crucial intermediate in the synthesis of Methoxyfenozide, a diacylhydrazine insecticide. guidechem.compatsnap.comgoogle.comchemicalbook.comnih.gov Methoxyfenozide functions as an ecdysone receptor agonist, disrupting the molting process in insects, primarily targeting lepidopteran pests. nih.gov The synthesis involves the reaction of this compound with a substituted hydrazine derivative to form the final complex molecule. nih.gov This specific application underscores the economic value and industrial importance of this compound in modern agriculture. google.compatsnap.comgoogle.com
In addition to Methoxyfenozide, it is also an intermediate for the pesticide Tebufenozide. google.compatsnap.com Beyond agrochemicals, this compound is employed in the synthesis of pharmaceutical compounds, where it serves as a building block for creating amide and ester derivatives during drug development. guidechem.com Its function as a versatile acylating agent allows for its use in a wide range of organic synthesis reactions, contributing to the broader field of fine and specialty chemicals. nbinno.com
| Specialty Chemical | Chemical Class | Role of this compound | End-Use Application |
|---|---|---|---|
| Methoxyfenozide chemicalbook.comnih.gov | Diacylhydrazine Insecticide | Key Intermediate/Precursor google.comgoogle.com | Agriculture (Pest control for lepidopteran insects) nih.gov |
| Tebufenozide google.compatsnap.com | Diacylhydrazine Insecticide | Key Intermediate | Agriculture (Insect growth regulator) |
| Various Pharmaceuticals | Amide and Ester Derivatives | Building Block/Acylating Agent guidechem.com | Drug Development and Synthesis guidechem.com |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within the 3,5-Dimethylbenzoyl chloride molecule. Both proton (¹H) and carbon-13 (¹³C) NMR studies offer complementary information for a complete structural assignment.
Proton NMR spectroscopy of this compound provides information on the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. Due to the symmetrical substitution pattern of the benzene (B151609) ring, two distinct signals are anticipated for the aromatic protons. One signal would correspond to the proton at the C4 position, and another for the equivalent protons at the C2 and C6 positions. The six protons of the two methyl groups at the C3 and C5 positions are chemically equivalent and are expected to produce a single, more intense signal. While a ¹H NMR spectrum for this compound is available in spectral databases, detailed assignments of chemical shifts and coupling constants are not widely reported in publicly available literature. nih.gov
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Ar-H (C2, C6) | 7.5-7.8 | Singlet or narrow multiplet |
| Ar-H (C4) | 7.3-7.5 | Singlet or narrow multiplet |
Note: The predicted values are based on typical chemical shifts for similar aromatic compounds and may vary depending on the solvent and experimental conditions.
Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. For this compound, a total of six distinct carbon signals are expected due to the molecule's symmetry. These signals correspond to the carbonyl carbon, the four unique aromatic carbons (C1, C2/C6, C3/C5, and C4), and the methyl carbons. The carbonyl carbon is expected to appear at the most downfield region of the spectrum. The quaternary carbons (C1 and C3/C5) will typically show weaker signals compared to the carbons with attached protons (C2/C6 and C4). The two methyl carbons are equivalent and will produce a single signal in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 168-172 |
| C1 | 135-140 |
| C3, C5 | 138-142 |
| C4 | 130-135 |
| C2, C6 | 128-132 |
Note: The predicted values are based on typical chemical shift ranges for substituted benzoyl chlorides and may vary based on experimental conditions.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound.
Table 3: Expected FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000-3100 |
| C=O Stretch (acid chloride) | 1750-1800 |
| Aromatic C=C Stretch | 1450-1600 |
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-C stretching of the methyl groups. The symmetric vibrations of the substituted benzene ring are typically strong in the Raman spectrum. While studies on the Raman spectra of benzoyl chloride and its substituted derivatives have been conducted, specific data for this compound is not readily found in the literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and investigating the fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (168.62 g/mol ). nih.gov The presence of chlorine would result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope.
The fragmentation of this compound under electron ionization would likely proceed through the loss of the chlorine atom to form the 3,5-dimethylbenzoyl cation. Further fragmentation could involve the loss of a carbonyl group (CO) to yield a dimethylphenyl cation.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
|---|---|
| 168/170 | [C₉H₉ClO]⁺ (Molecular ion) |
| 133 | [C₉H₉O]⁺ |
Note: The predicted fragmentation is based on common fragmentation patterns of benzoyl chlorides.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for evaluating the purity of this compound and for separating it from starting materials, byproducts, and degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a robust method for the analysis of this compound. sielc.com This technique separates compounds based on their hydrophobicity.
Methodology: A common mobile phase for the analysis of this compound consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is typically replaced with a volatile acid such as formic acid. sielc.com
Stationary Phases:
Newcrom R1: A specialized reverse-phase column with low silanol (B1196071) activity, suitable for the separation of this compound. sielc.com
C18 Columns: These are widely used columns in reverse-phase chromatography and are also effective for the analysis of this compound. sielc.com
The use of columns with smaller particle sizes (e.g., 3 µm) is advantageous for rapid analysis times, as seen in Ultra-High-Performance Liquid Chromatography (UPLC) applications. sielc.com Furthermore, this HPLC method is scalable and can be adapted for preparative separations to isolate and purify the compound or its impurities. sielc.com
Interactive Data Table: HPLC Parameters for this compound Analysis
| Parameter | Description | Reference |
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS) | sielc.com |
| Stationary Phase | Newcrom R1, C18 | sielc.com |
| Application | Purity assessment, preparative separation, impurity isolation | sielc.com |
Gas Chromatography (GC)
Gas chromatography is a powerful technique for assessing the purity of volatile compounds like this compound. Several synthesis patents report the use of GC to confirm the high purity of the final product, often achieving levels of 99.70% to 99.92%. google.com
While specific, detailed GC methods for this compound are not extensively published in readily available literature, general GC parameters for similar analytes can be inferred. A typical GC analysis would involve a capillary column and a Flame Ionization Detector (FID).
Hypothetical GC Parameters:
Column: A non-polar or medium-polarity capillary column, such as one with a 5%-phenyl-methylpolysiloxane stationary phase, would be suitable.
Injector and Detector Temperature: Typically set around 250-300 °C.
Oven Temperature Program: A temperature gradient would be employed, starting at a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280-300 °C) to ensure the separation of components with different boiling points.
Carrier Gas: An inert gas like helium or nitrogen would be used.
The retention time of this compound under specific GC conditions would be a key identifier for its presence and quantification.
Interactive Data Table: Reported Purity of this compound by GC
| Purity (%) | Reference |
| 99.92 | google.com |
| 99.91 | google.com |
| 99.90 | google.com |
| 99.70 | google.com |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure substance. For this compound, this analysis verifies the presence and relative abundance of carbon, hydrogen, chlorine, and oxygen, confirming its empirical and molecular formula (C₉H₉ClO). shreesulphuric.comnih.govsigmaaldrich.comfishersci.ca
The theoretical elemental composition of this compound can be calculated from its molecular formula and the atomic weights of its constituent elements.
Calculation of Theoretical Elemental Composition:
Molecular Formula: C₉H₉ClO shreesulphuric.comnih.govsigmaaldrich.comfishersci.ca
Molecular Weight: 168.62 g/mol nih.govsigmaaldrich.com
Atomic Weights: C ≈ 12.011 g/mol , H ≈ 1.008 g/mol , Cl ≈ 35.453 g/mol , O ≈ 15.999 g/mol
Theoretical Percentages:
Carbon (C): (9 * 12.011 / 168.62) * 100% = 64.11%
Hydrogen (H): (9 * 1.008 / 168.62) * 100% = 5.38%
Chlorine (Cl): (1 * 35.453 / 168.62) * 100% = 21.02%
Oxygen (O): (1 * 15.999 / 168.62) * 100% = 9.49%
Experimental results from elemental analysis of a pure sample of this compound are expected to be in close agreement with these theoretical values, typically within a ±0.4% deviation.
Interactive Data Table: Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 9 | 108.099 | 64.11 |
| Hydrogen | H | 1.008 | 9 | 9.072 | 5.38 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 21.02 |
| Oxygen | O | 15.999 | 1 | 15.999 | 9.49 |
| Total | 168.623 | 100.00 |
X-ray Diffraction (XRD) for Solid-State Structure Determination of Derivatives
While this compound is a liquid at room temperature, its derivatives, such as amides, are often crystalline solids. guidechem.com X-ray diffraction (XRD) is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystal lattice of these solid derivatives. This information is invaluable for understanding intermolecular interactions, conformation, and stereochemistry, which can influence the material's physical and biological properties.
Structural Analysis of N-(3,5-Dimethylphenyl)-4-methylbenzamide:
Crystal System: Monoclinic nih.gov
Space Group: P2₁/c nih.gov
Key Structural Features: The dihedral angle between the two benzene rings is 16.6 (1)°. The crystal structure is stabilized by intermolecular N—H···O hydrogen bonds, which link the molecules into chains. nih.govresearchgate.net
The study of such derivatives by single-crystal XRD provides definitive structural proof and allows for the detailed analysis of bond lengths, bond angles, and intermolecular forces, which are crucial for structure-activity relationship studies in drug design and materials science. nih.govresearchgate.net
Interactive Data Table: Crystallographic Data for N-(3,5-Dimethylphenyl)-4-methylbenzamide
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₁₇NO | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 15.9048 (6) | nih.gov |
| b (Å) | 9.0323 (4) | nih.gov |
| c (Å) | 9.6774 (3) | nih.gov |
| β (°) | 93.619 (3) | nih.gov |
| V (ų) | 1387.45 (9) | nih.gov |
| Z | 4 | nih.gov |
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to determining the electronic structure, geometry, and various spectroscopic and thermodynamic properties of molecules. These methods, grounded in quantum mechanics, provide insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic properties of molecules due to its favorable balance between accuracy and computational cost. DFT methods are used to calculate a molecule's electron density to determine its energy and other properties.
For acyl chlorides, DFT calculations can elucidate the effects of substituents on the geometry and electronic distribution of the molecule. In the case of 3,5-dimethylbenzoyl chloride, the two methyl groups at the meta positions are expected to have a subtle electron-donating effect on the benzene (B151609) ring through induction. DFT calculations on the parent benzoyl chloride have been performed to optimize its structure and analyze its electronic characteristics researchgate.net. For this compound, a similar DFT analysis would likely reveal a slight increase in electron density on the aromatic ring compared to benzoyl chloride, which could marginally influence the reactivity of the acyl chloride group.
DFT calculations are also employed to compute various molecular properties that are key to understanding reactivity. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. It is anticipated that the methyl substituents in this compound would slightly raise the HOMO energy and lower the LUMO energy, potentially leading to a smaller energy gap compared to benzoyl chloride, thus suggesting a marginally higher reactivity.
Table 1: Predicted Effects of Methyl Substituents on the Electronic Properties of Benzoyl Chloride based on General DFT Principles
| Property | Benzoyl Chloride (Reference) | This compound (Predicted) | Rationale for Prediction |
| HOMO Energy | Lower | Slightly Higher | Electron-donating effect of methyl groups |
| LUMO Energy | Higher | Slightly Lower | Inductive effect influencing the carbonyl group |
| HOMO-LUMO Gap | Larger | Slightly Smaller | Combined effect on HOMO and LUMO energies |
| Dipole Moment | Lower | Slightly Higher | Altered charge distribution due to methyl groups |
Note: This table is predictive and based on established principles of substituent effects in DFT calculations, as direct comparative studies for this compound were not found in the searched literature.
Ab initio calculations, which are based on first principles without the use of empirical parameters, provide a high level of theoretical accuracy. These methods are particularly useful for studying reaction mechanisms and transition states. While specific ab initio studies on this compound are scarce, research on related acyl chlorides provides a framework for understanding its reactivity.
Studies on the displacement reactions of acyl chlorides have utilized ab initio methods to explore the potential energy surfaces of these reactions acs.org. For this compound, ab initio calculations could be used to model its reactions with various nucleophiles. Such calculations would help in determining the activation energies and the geometries of the transition states, thereby providing a detailed picture of the reaction mechanism. For instance, the reaction of this compound with an alcohol to form an ester would proceed through a tetrahedral intermediate. Ab initio calculations could precisely map the energy changes along this reaction coordinate.
Molecular Dynamics and Simulation Studies of Reaction Intermediates
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While no specific MD simulation studies on the reaction intermediates of this compound were identified, this technique is highly valuable for understanding the behavior of molecules in solution and in the solid state.
For a reaction involving this compound, MD simulations could be used to study the dynamics of the tetrahedral intermediate formed during nucleophilic acyl substitution. These simulations would provide insights into the lifetime of the intermediate, its interactions with solvent molecules, and the conformational changes it undergoes. This information is crucial for a complete understanding of the reaction kinetics and mechanism, especially in complex solvent environments.
Prediction of Reactivity and Reaction Pathways
The reactivity of acyl chlorides is largely dictated by the electrophilicity of the carbonyl carbon. Substituents on the benzene ring can modulate this reactivity. The two methyl groups in this compound are in the meta positions relative to the acyl chloride group. Their electron-donating inductive effect is expected to be modest but could slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride.
Theoretical calculations can predict the most likely reaction pathways. For this compound, nucleophilic acyl substitution is the predominant reaction type. Computational models can be used to compare the activation barriers for different nucleophiles, thus predicting the selectivity of the reactions. For example, in a competitive reaction with an alcohol and an amine, computational methods could predict which nucleophile would react faster.
Correlation Analyses in Structure-Reactivity Relationships
By calculating the reaction rates or activation energies for a series of substituted benzoyl chlorides (including the 3,5-dimethyl derivative), a correlation with substituent parameters (like the Hammett σ constant) can be established. This would provide a quantitative measure of the electronic effects of the substituents on the reactivity of the acyl chloride group. For the 3,5-dimethyl substitution, the effect would be the sum of the individual meta-methyl group contributions. Such an analysis would place this compound within a broader context of substituted benzoyl chloride reactivity.
Future Perspectives and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The primary industrial synthesis of 3,5-dimethylbenzoyl chloride involves the reaction of 3,5-dimethylbenzoic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). guidechem.com Future research is focused on optimizing this process for greater efficiency and sustainability. Current methods have been improved by implementing staged reaction protocols, where the temperature is carefully controlled in phases—such as an initial insulation reaction followed by gradual heating and a final reflux period. google.com This approach can lead to higher purity products (over 99.8%) and yields exceeding 98.5%, while also reducing the required amount of thionyl chloride. google.com
| Synthesis Improvement | Objective | Key Benefit |
| Staged Reactions | Control reaction kinetics | Higher purity and yield |
| Ultrasonic Agitation | Enhance reaction rate | Reduced time, temperature, and solvent |
| Solvent-Free Conditions | Minimize environmental impact | Eliminates solvent recovery and waste |
Exploration of New Catalytic Transformations Involving this compound
As a highly reactive acylating agent, this compound is a valuable building block in organic synthesis. guidechem.comnbinno.com A significant area of future research lies in discovering new catalytic transformations that leverage this reactivity. The compound is already well-known for its utility in Friedel-Crafts acylation reactions, where it is used to attach the 3,5-dimethylbenzoyl group to an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nbinno.com This class of reactions is fundamental for creating aromatic ketones.
Emerging research is expected to explore the use of novel catalysts to control the selectivity and expand the scope of these transformations. This includes developing more environmentally benign catalysts to replace traditional Lewis acids. Furthermore, researchers are investigating its participation in other catalytic processes, such as cross-coupling reactions and addition reactions to unsaturated bonds. sigmaaldrich.com The development of new catalytic systems will enable the synthesis of more complex and diverse molecular architectures starting from this versatile intermediate.
Expansion of Applications in Advanced Materials and Nanoscience
While this compound has established applications in the synthesis of agrochemicals and pharmaceuticals, its potential in the fields of advanced materials and nanoscience remains largely untapped. shreesulphuric.com The reactive nature of the acyl chloride group makes it a prime candidate for use as a monomer or modifying agent in the synthesis of specialty polymers. Future research could focus on incorporating the 3,5-dimethylbenzoyl moiety into polymer backbones to create materials with tailored thermal, mechanical, or optical properties.
The rigid, aromatic structure of the dimethylbenzoyl group could be exploited in the design of liquid crystals, high-performance engineering plastics, or specialized coatings. In nanoscience, it could be used to functionalize the surfaces of nanoparticles, enabling them to be dispersed in specific solvents or to bind to target molecules. These potential applications represent a significant expansion from its current role and are a promising direction for future investigation.
Interdisciplinary Research with Biological and Environmental Sciences
The established use of this compound as a precursor for insecticides like tebufenozide (B1682728) and methoxyfenozide (B170004) provides a strong foundation for future interdisciplinary research. google.comgoogle.compatsnap.com This work will likely involve collaboration between chemists, biologists, and environmental scientists to develop next-generation pesticides that are more potent, more selective, and have a more favorable environmental profile. Understanding the structure-activity relationship of its derivatives is crucial for designing compounds that are effective against target pests while minimizing harm to beneficial organisms and ecosystems.
Furthermore, the environmental fate and potential toxicity of this compound and its derivatives are important areas of study. Research into its hydrolysis in aqueous environments and its potential effects on aquatic life will inform handling and disposal guidelines. guidechem.com Toxicological studies are also needed to better understand its health risks upon exposure. guidechem.com This interdisciplinary approach ensures that as new applications are developed, the environmental and biological impacts are thoroughly evaluated.
Computational Chemistry for Rational Design and Discovery of New Applications
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and design of new applications for this compound. Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure and predict the reactivity of the molecule, providing insights that can guide the development of new synthetic reactions. researchgate.net
These computational tools can also be used to design novel derivatives with specific properties. For example, by modeling the interaction of various 3,5-dimethylbenzoyl-based compounds with biological targets, such as insect receptors, researchers can rationally design more effective pesticides. PubChem, a public repository, already contains computationally derived properties for this compound that can serve as a starting point for more advanced modeling. nih.gov The synergy between computational prediction and experimental validation will be key to unlocking the full potential of this chemical compound in a range of applications, from drug discovery to materials science.
Q & A
Q. What are the optimal synthetic routes for preparing 3,5-dimethylbenzoyl chloride in laboratory settings?
The compound is typically synthesized via the reaction of 3,5-dimethylbenzoic acid with thionyl chloride (SOCl₂) in a solvent like toluene or tetrahydrofuran (THF). Key steps include controlled heating (e.g., 80°C for 5 hours) to ensure complete conversion, followed by distillation under reduced pressure to isolate the product . Alternative protocols using phosphorus pentachloride (PCl₅) may require rigorous moisture control.
Q. How should researchers safely handle this compound given its reactivity?
Due to its moisture sensitivity and corrosive nature, strict safety measures are required:
Q. What spectroscopic methods are most effective for characterizing this compound?
Key techniques include:
Q. How can researchers ensure the stability of this compound during storage?
Store the compound under anhydrous conditions in sealed, moisture-resistant containers (e.g., amber glass bottles with PTFE-lined caps). Maintain temperatures below 4°C and use desiccants like silica gel to prevent hydrolysis to 3,5-dimethylbenzoic acid .
Advanced Research Questions
Q. What strategies can mitigate by-product formation during acylation reactions with this compound?
Common by-products (e.g., dimerization or hydrolysis products) can be minimized by:
Q. How do steric effects of the 3,5-dimethyl groups influence the compound’s reactivity in nucleophilic acyl substitutions?
The methyl groups create steric hindrance, slowing reactions with bulky nucleophiles (e.g., secondary amines). Kinetic studies using pseudo-first-order conditions and computational modeling (DFT) can quantify these effects. Adjusting reaction temperatures or using catalytic DMAP (4-dimethylaminopyridine) may enhance reactivity .
Q. What experimental designs are recommended for optimizing reaction yields in large-scale syntheses?
Use factorial design or response surface methodology (RSM) to evaluate critical parameters:
Q. How can researchers resolve discrepancies in reported melting/boiling points for this compound?
Variations arise from impurities or measurement techniques. Validate data via:
Q. What advanced techniques are used to study hydrolysis kinetics of this compound in aqueous media?
Conduct stopped-flow UV-Vis spectroscopy to monitor real-time carbonyl disappearance. Fit data to pseudo-first-order kinetics models. Variables like pH, temperature, and ionic strength should be systematically varied to derive activation parameters (ΔH‡, ΔS‡) .
Q. How can computational chemistry aid in predicting the reactivity of this compound derivatives?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities in biological systems. For synthetic applications, DFT calculations (Gaussian or ORCA) model transition states and regioselectivity in electrophilic substitutions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
